molecular formula C10H16N2 B1267220 1,3-Benzenediamine, 4-butyl- CAS No. 63921-07-3

1,3-Benzenediamine, 4-butyl-

Cat. No.: B1267220
CAS No.: 63921-07-3
M. Wt: 164.25 g/mol
InChI Key: KJVCRAMHOORMSK-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4-butyl- is an organic compound with the molecular formula C10H16N2This compound is a colorless solid crystal and is used as an intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1,3-Benzenediamine, 4-butyl- can be achieved through several methods. One common approach involves the alkylation of 1,3-benzenediamine with butyl halides under basic conditions. The reaction typically proceeds as follows:

    Alkylation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

1,3-Benzenediamine, 4-butyl- undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

      Products: Reduction can yield amines or other reduced forms.

  • Substitution

      Reagents: Various electrophiles such as alkyl halides or acyl chlorides.

      Conditions: Often performed in the presence of a base to facilitate nucleophilic substitution.

      Products: Substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

1,3-Benzenediamine, 4-butyl- has several scientific research applications:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the preparation of polymers and dyes.
  • Biology

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine

    • Explored as a potential drug candidate due to its ability to interact with various biological targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-butyl- involves its interaction with specific molecular targets. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1,3-Benzenediamine, 4-butyl- can be compared with other similar compounds such as:

  • 1,3-Benzenediamine

    • Lacks the butyl substituent, making it less hydrophobic.
    • Used in similar applications but may have different reactivity and solubility properties.
  • 1,4-Benzenediamine

    • Has the amino groups in the para position, leading to different chemical behavior.
    • Commonly used in the production of polymers and dyes.
  • 1,2-Benzenediamine

    • Amino groups are in the ortho position, affecting its reactivity and interaction with other molecules.
    • Used in the synthesis of various organic compounds .

1,3-Benzenediamine, 4-butyl- is unique due to the presence of the butyl group, which enhances its hydrophobicity and can influence its chemical and biological properties.

Properties

IUPAC Name

4-butylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVCRAMHOORMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213720
Record name 1,3-Benzenediamine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63921-07-3
Record name 1,3-Benzenediamine, 4-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063921073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, 4-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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